2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
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Overview
Description
[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester is a complex organic compound with a unique structure. It is characterized by its octahydrocyclopenta6pyrrole core, which is substituted with various functional groups, including an ethoxycarbonyl group, a phenylpropyl group, and a benzyl ester
Preparation Methods
The synthesis of [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester involves multiple steps. The synthetic route typically starts with the preparation of the octahydrocyclopenta6pyrrole core, followed by the introduction of the ethoxycarbonyl, phenylpropyl, and benzyl ester groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and phenylpropyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The benzyl ester group may also contribute to the compound’s overall activity by enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other derivatives of octahydrocyclopenta6pyrrole with different substituents. These compounds may have varying biological activities and chemical properties. For example, derivatives with different ester groups or amine substituents may exhibit different binding affinities and selectivities for their molecular targets. The uniqueness of [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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